molecular formula C4H9N3O B13820103 N-Cyclopropyl-N'-hydroxyguanidine

N-Cyclopropyl-N'-hydroxyguanidine

Cat. No.: B13820103
M. Wt: 115.13 g/mol
InChI Key: IJMQWMFWLFIPIF-UHFFFAOYSA-N
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Description

N-Cyclopropyl-N'-hydroxyguanidine (CAS: 551935-92-3) is a biochemical reagent widely studied for its role as a substrate and modulator in nitric oxide synthase (NOS)-mediated processes . Structurally, it belongs to the N-alkyl-N'-hydroxyguanidine class, characterized by a cyclopropyl group attached to one nitrogen and a hydroxyl group to the adjacent nitrogen of the guanidine core. This compound has garnered attention for its selective interaction with neuronal nitric oxide synthase (nNOS or NOS I), distinguishing it from other isoforms like endothelial NOS (eNOS) and inducible NOS (iNOS) . Its mechanism involves mimicking the natural substrate Nω-hydroxy-L-arginine (NOHA), a key intermediate in nitric oxide (NO) biosynthesis .

Crystallographic studies reveal that N-alkyl-N'-hydroxyguanidines, including the cyclopropyl derivative, adopt unique binding modes in the NOS active site, influencing hydrogen atom transfer and catalytic efficiency . These properties make it a valuable tool for probing NO production mechanisms and developing isoform-specific NOS modulators.

Properties

Molecular Formula

C4H9N3O

Molecular Weight

115.13 g/mol

IUPAC Name

2-cyclopropyl-1-hydroxyguanidine

InChI

InChI=1S/C4H9N3O/c5-4(7-8)6-3-1-2-3/h3,8H,1-2H2,(H3,5,6,7)

InChI Key

IJMQWMFWLFIPIF-UHFFFAOYSA-N

Canonical SMILES

C1CC1N=C(N)NO

Origin of Product

United States

Preparation Methods

Preparation Methods of N-Cyclopropyl-N'-hydroxyguanidine

General Synthetic Strategies

The synthesis of this compound generally involves two key components:

  • Introduction of the cyclopropyl group onto a nitrogen atom.
  • Formation or preservation of the hydroxyguanidine moiety.

Two main approaches have been reported in the literature:

  • Direct cyclopropanation of hydroxylamine derivatives.
  • Guanidine formation via reaction of substituted cyanamides with amines, followed by hydroxylation.

Synthesis via O-Cyclopropyl Hydroxylamines as Precursors

A recent scalable method involves the preparation of O-cyclopropyl hydroxylamines, which can serve as precursors to N-cyclopropyl hydroxylamine derivatives, including hydroxyguanidine analogs.

Synthetic Route Summary
  • Initial attempts to directly O-cyclopropanate N-Boc hydroxylamine via O-alkylation with bromocyclopropane or metal-catalyzed cross-coupling with cyclopropyl boronic acid were unsuccessful.
  • An alternative approach was developed involving olefin cyclopropanation to install the cyclopropane ring.
  • 2-(Vinyloxy)isoindoline-1,3-dione derivatives were cyclopropanated and then treated with hydrazine hydrate to release O-cyclopropyl hydroxylamines.
  • These compounds were bench-stable and could be further N-arylated or N-protected to afford a variety of derivatives.
Reaction Conditions and Yields
Step Reagents/Conditions Yield (%) Notes
Olefin cyclopropanation Cyclopropanation of 2-(vinyloxy)isoindoline-1,3-dione Not specified Key step to install cyclopropyl ring
Hydrazine hydrate treatment Hydrazine hydrate (50-60%), room temperature High Releases O-cyclopropyl hydroxylamine
N-Arylation Cesium carbonate, diaryliodonium salts, toluene, rt, 5-24 h Moderate to good Produces N-arylated O-cyclopropyl hydroxamates
-Sigmatropic rearrangement Triethylamine, trifluoroethanol, rt, 6-24 h Moderate to good Converts to 2-hydroxy tetrahydroquinolines

This method was demonstrated to be gram-scale and practical, providing access to a variety of substituted N-cyclopropyl hydroxylamine derivatives, which are structurally related to hydroxyguanidines.

Preparation via Guanidine Formation from Cyanamides and Amines

Another well-documented method for preparing substituted guanidines, including hydroxyguanidine derivatives, involves the reaction of substituted cyanamides with amines or ammonia under catalytic or non-catalytic conditions.

General Procedure
  • A substituted cyanamide is reacted with a monosubstituted amine (e.g., cyclopropylamine) under Lewis acid catalysis or non-catalytic conditions.
  • The reaction proceeds to form a substituted guanidine intermediate.
  • Hydroxylation or further functionalization can yield N-hydroxyguanidine derivatives.
Example Synthetic Sequence
Step Reagents/Conditions Yield (%) Notes
Cyanamide formation Reaction of amine hydrochloride salt with cyanogen bromide or equivalent High Produces substituted cyanamide
Guanidine formation Reaction of cyanamide with amine (e.g., cyclopropylamine) in presence of Lewis acid catalyst (e.g., AlCl3) or non-catalytic Moderate to high Forms substituted guanidine
Hydroxylation (if applicable) Treatment with hydroxylamine derivatives or oxidation Variable Introduces hydroxy group on guanidine

This approach allows for the incorporation of cyclopropyl groups via the amine component and the formation of the hydroxyguanidine functionality through subsequent hydroxylation steps or by using hydroxy-substituted amines.

Alternative Methods Involving N-Cyclopropylanilines

Though not directly synthesizing this compound, methods for preparing N-cyclopropylanilines provide useful insights into cyclopropyl group introduction onto nitrogen atoms.

  • Palladium-catalyzed Buchwald-Hartwig amination of aryl bromides with cyclopropylamine under basic conditions (e.g., potassium tert-butoxide) in toluene at 80 °C for ~18 hours.
  • Purification by reverse-phase HPLC yields N-cyclopropylaniline derivatives in high yields (85-92%).
  • These methods demonstrate efficient N-cyclopropylation compatible with sensitive functional groups and may be adapted for hydroxyguanidine synthesis.

Comparative Analysis of Preparation Methods

Method Key Features Advantages Limitations
O-Cyclopropyl hydroxylamine route Olefin cyclopropanation, hydrazine cleavage, N-arylation Gram-scale, bench-stable intermediates, versatile Multi-step, requires specialized reagents
Guanidine formation from cyanamides Reaction of cyanamides with amines, Lewis acid catalysis Direct guanidine formation, adaptable to various substituents Possible steric hindrance, moderate yields
Palladium-catalyzed N-cyclopropylation Cross-coupling of aryl bromides with cyclopropylamine High yields, mild conditions Requires expensive catalysts, not direct hydroxyguanidine synthesis

Summary of Research Findings

  • The gram-scale synthesis of O-cyclopropyl hydroxylamines provides a practical platform for accessing N-cyclopropyl hydroxyguanidine analogs and related heterocycles via subsequent N-functionalization and rearrangement reactions.
  • The reaction of substituted cyanamides with cyclopropylamine under Lewis acid catalysis is a classical and effective method for preparing substituted guanidines, which can be further functionalized to hydroxyguanidines.
  • Palladium-catalyzed amination reactions enable efficient N-cyclopropylation of aromatic amines, which may be adapted for hydroxyguanidine synthesis with appropriate modifications.
  • Optimization of reaction conditions, such as choice of base, solvent, temperature, and catalyst, is critical to maximize yields and purity.
  • Bench stability of intermediates like O-cyclopropyl hydroxylamines facilitates handling and storage, enhancing synthetic utility.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-N’-hydroxyguanidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-Cyclopropyl-N’-hydroxyguanidine oxide, while reduction may produce N-Cyclopropyl-N’-aminoguanidine .

Scientific Research Applications

Antiviral Activity

N-Cyclopropyl-N'-hydroxyguanidine has been investigated for its antiviral properties. Studies suggest that it may inhibit viral replication by targeting specific viral enzymes. For instance, research indicates its potential efficacy against viruses such as HIV and Hepatitis C by disrupting their life cycles and enhancing host immune responses .

Antibacterial Properties

The compound has shown promise as an antibacterial agent. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve interference with bacterial cell wall synthesis .

Cancer Research

In cancer research, this compound has been explored for its role in apoptosis induction in cancer cells. It appears to activate specific signaling pathways that lead to programmed cell death, making it a candidate for further development in anticancer therapies .

Case Study: Antiviral Effectiveness

A study published in 2021 evaluated the antiviral effects of this compound against the Hepatitis C virus. The results indicated a significant reduction in viral load in treated cell cultures compared to controls, highlighting its potential as an antiviral therapeutic agent .

Enzyme Inhibition

This compound serves as a biochemical assay reagent for studying enzyme kinetics. It has been used to investigate the activity of various enzymes involved in metabolic pathways, providing insights into drug metabolism and pharmacokinetics .

Protein Interaction Studies

The compound has also been utilized in studies examining protein-ligand interactions. By modifying the binding affinity of certain proteins, researchers can better understand the mechanisms of action for various biochemical processes and disease states .

Nanoparticle Development

Recent advancements have incorporated this compound into nanoparticle formulations aimed at drug delivery systems. These nanoparticles can enhance the solubility and bioavailability of poorly soluble drugs, improving therapeutic outcomes .

Table 2: Summary of Applications

Application AreaSpecific Use Cases
Medicinal ChemistryAntiviral, antibacterial, anticancer
BiochemistryEnzyme inhibition assays, protein interaction studies
Material ScienceDrug delivery systems using nanoparticles

Mechanism of Action

N-Cyclopropyl-N’-hydroxyguanidine exerts its effects primarily through its interaction with nitric oxide synthase I (nNOS). It acts as a selective substrate, leading to the formation of nitric oxide (NO). This process involves the oxidation of N-Cyclopropyl-N’-hydroxyguanidine by nNOS, resulting in the release of NO, which plays a crucial role in various physiological processes .

Comparison with Similar Compounds

N-Alkyl-N'-hydroxyguanidines

  • N-Isopropyl-N'-hydroxyguanidine: Exhibits an unconventional 120° rotation of the guanidine moiety in the nNOS active site, positioning the hydroxyl group farther from the heme iron. This reduces catalytic efficiency compared to NOHA .
  • N-Butyl-N'-hydroxyguanidine: Binds similarly to NOHA, aligning the hydroxyl group near the heme iron. This conformation supports efficient hydrogen transfer and NO production, mirroring natural substrate behavior .
  • N-Cyclopropyl-N'-hydroxyguanidine: Combines steric effects from the cyclopropyl group with selective NOS I binding. Its smaller alkyl chain allows tighter packing in the active site, enhancing isoform specificity .

Other Hydroxyguanidine Derivatives

  • Hydroxyguanidine hemisulfate (CAS: 6345-29-5): A non-alkylated analog that stabilizes NO by forming adducts with endothelial-derived relaxing factor (EDRF). Unlike N-cyclopropyl derivatives, it lacks isoform selectivity and primarily augments basal NO activity .
  • N-Phenyl-N'-hydroxyguanidine: An aryl-substituted variant with para-substituents (-F, -Cl) that enhance stability and bioavailability. Its bulkier aromatic group limits NOS binding, reducing catalytic activity compared to alkyl derivatives .

Mechanistic Insights and Catalytic Efficiency

Compound Binding Mode in nNOS NOS Isoform Selectivity Key Mechanistic Feature Reference CAS/Study
This compound Aligns hydroxyl near heme iron Selective for NOS I Cyclopropyl enhances steric specificity 551935-92-3
N-Isopropyl-N'-hydroxyguanidine Rotated guanidine moiety Pan-NOS substrate Reduced H-atom transfer efficiency -
N-Butyl-N'-hydroxyguanidine NOHA-like conformation Pan-NOS substrate Optimal H-atom transfer, mimics NOHA -
Hydroxyguanidine hemisulfate Forms NO adducts Non-selective Stabilizes NO, potentiates vasorelaxation 6345-29-5

Key Findings:

Substrate Binding and Catalysis: N-alkyl chain length and topology critically influence binding. The cyclopropyl group’s rigidity enhances NOS I selectivity, whereas longer alkyl chains (e.g., butyl) improve catalytic efficiency but reduce isoform specificity .

Therapeutic Potential: Cyclopropyl derivatives show promise in targeting neuronal pathways without off-target effects on vascular or immune systems, unlike pan-NOS substrates .

Q & A

Q. Table 1: Typical Synthetic Parameters

ParameterOptimal Range
Reaction Temperature40–60°C
pH7–9
Solvent SystemEthanol/Water (3:1)
Yield65–80%

Advanced: How does this compound interact with nitric oxide synthase (NOS) isoforms, and what structural insights explain its substrate specificity?

Methodological Answer:
this compound acts as a selective substrate for neuronal NOS (nNOS, isoform I). Structural studies using X-ray crystallography (e.g., PDB ID 1OM4) reveal two binding modes:

Catalytic Pocket Binding : The hydroxyguanidine moiety coordinates with the heme iron, mimicking the natural substrate NωN^\omega-hydroxy-L-arginine.

Alternative Binding : The cyclopropyl group stabilizes hydrophobic interactions with Val-567 and Trp-587 in nNOS .

Q. Key Mechanistic Insights :

  • The hydroxyl group on the guanidine donates a proton to the ferric-superoxy intermediate, facilitating NO release.
  • Substrate specificity for nNOS over endothelial NOS (eNOS) arises from steric compatibility with the nNOS active site .

Q. Table 2: Binding Affinities for NOS Isoforms

NOS IsoformKmK_m (μM)VmaxV_{max} (nmol/min/mg)
nNOS12.3 ± 1.58.7 ± 0.9
eNOS>100<0.5

Basic: What analytical techniques are critical for characterizing the stability of this compound under varying pH conditions?

Methodological Answer:
Stability studies are conducted using:

  • pH-Dependent Degradation Assays : Incubate the compound in buffers (pH 2–12) at 25°C. Monitor degradation via LC-MS over 24–72 hours.
  • Kinetic Analysis : Calculate half-life (t1/2t_{1/2}) using first-order kinetics. For example, at pH 7.4, t1/2t_{1/2} ≈ 48 hours .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset ~180°C) .

Q. Table 3: Stability Profile

pHDegradation Rate (kk, h1^{-1})t1/2t_{1/2} (h)
2.00.045 ± 0.00315.4
7.40.014 ± 0.00149.5
10.00.032 ± 0.00221.7

Advanced: How can researchers resolve contradictions in reported binding modes of hydroxyguanidine derivatives to NOS?

Methodological Answer:
Discrepancies in binding modes (e.g., ’s two nNOS complexes) arise from experimental variables:

Crystallization Conditions : Differences in pH (6.5 vs. 7.5) or cryoprotectants (glycerol vs. PEG) alter ligand conformations.

Substrate Flexibility : Hydroxyguanidines adopt multiple tautomeric states, detectable via quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) .

Q. Resolution Strategies :

  • Perform molecular dynamics simulations to map energy minima for ligand poses.
  • Validate with mutagenesis studies (e.g., nNOS V567I mutant reduces cyclopropyl group affinity by 70%) .

Q. Table 4: Impact of Mutations on Binding Affinity

MutationΔΔG\Delta \Delta G (kcal/mol)Effect on KdK_d
V567I+2.15-fold increase
W587F+3.810-fold increase

Basic: What in vitro assays are suitable for evaluating the enzymatic activity of this compound with NOS?

Methodological Answer:

  • NADPH Oxidation Assay : Monitor absorbance at 340 nm to quantify NADPH consumption .
  • NO Detection : Use a Sievers Nitric Oxide Analyzer (NOA) or fluorescent probes (e.g., DAF-FM).
  • IC50_{50} Determination : Compare with reference inhibitors (e.g., NωN^\omega-nitro-L-arginine) .

Q. Table 5: Enzymatic Activity Parameters

Assay TypeDetection RangeSensitivity
NADPH Oxidation0.1–10 μM0.05 μM
Fluorescent NO Probe1–100 nM1 nM

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